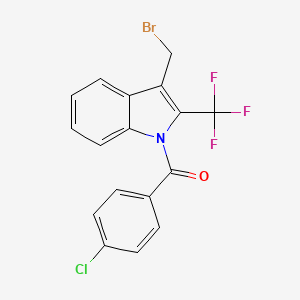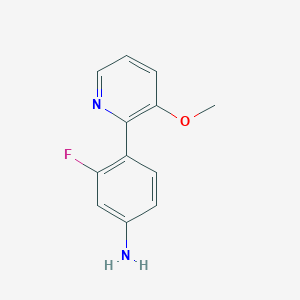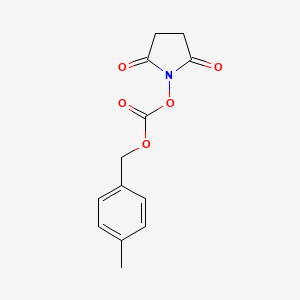
6-Bromo-4-methylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-4-methylpyridine. The process generally includes the following steps:
Starting Material: 6-Bromo-4-methylpyridine.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 6-Bromo-4-methylpyridine and chlorosulfonic acid or sulfuryl chloride.
Reactor Design: Use of specialized reactors that can handle corrosive reagents and maintain low temperatures.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-Bromo-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example:
With Amines: Formation of sulfonamides.
With Alcohols: Formation of sulfonate esters.
With Thiols: Formation of sulfonate thioesters.
科学的研究の応用
6-Bromo-4-methylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonylation of peptides and proteins.
Medicine: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-4-methylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but lacks the sulfonyl chloride group.
5-Bromo-3-methyl-pyridine-2-sulfonyl chloride: Another sulfonyl chloride derivative with a different substitution pattern on the pyridine ring.
Uniqueness
6-Bromo-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H5BrClNO2S |
|---|---|
分子量 |
270.53 g/mol |
IUPAC名 |
6-bromo-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)9-6(3-4)12(8,10)11/h2-3H,1H3 |
InChIキー |
GZPJJPBNTXAUIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

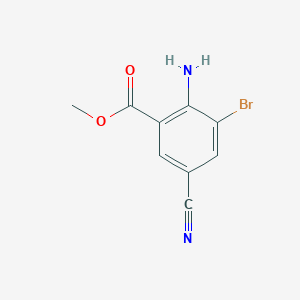
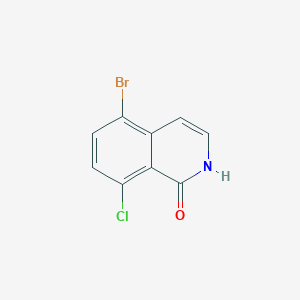
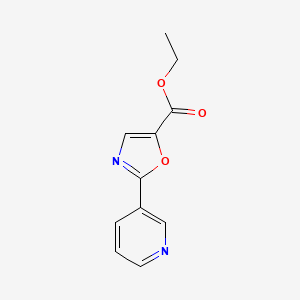
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
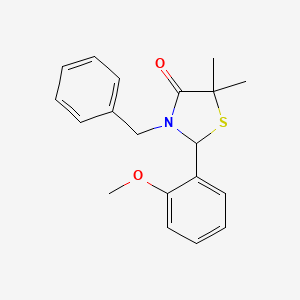

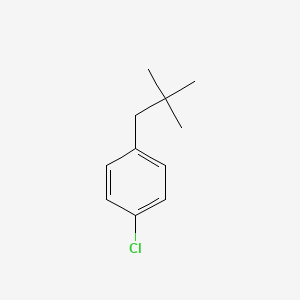
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
